2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)butanamide
Description
Molecular Formula: C₁₄H₁₁N₅O₂
Molecular Weight: 281.275 g/mol
Key Features:
- A benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked to a butanamide chain.
- Structural analogs often vary in the heterocyclic core (e.g., benzotriazinone vs. benzooxazinone) or substituent groups (e.g., acetamide vs. butanamide chains), impacting physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-14(15(22)18-11-6-5-9-17-10-11)21-16(23)12-7-3-4-8-13(12)19-20-21/h3-10,14H,2H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKIOAPOVQNYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)butanamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.29 g/mol. Its structure features a benzotriazine moiety, which is known for various pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing benzotriazine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Studies have utilized serial dilution techniques to evaluate the Minimum Inhibitory Concentration (MIC) of these compounds, demonstrating promising results comparable to established antibiotics like norfloxacin and chloramphenicol .
Anticancer Potential
Benzotriazine derivatives have also been investigated for their anticancer properties. One study reported that related compounds induced apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers where these enzymes are overactive .
Case Study 1: Antibacterial Efficacy
A recent study synthesized various benzotriazine derivatives and evaluated their antibacterial activity against Bacillus subtilis and Aspergillus niger . The results showed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a potential for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of benzotriazine-based compounds on human colorectal cancer cells. The study found that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents in oncology .
Summary of Findings
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research has indicated that benzotriazine derivatives exhibit significant anticancer properties. Studies show that compounds similar to 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)butanamide can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the inhibition of the NF-kB pathway has been documented in related compounds, leading to reduced tumor growth and increased sensitivity to chemotherapy agents .
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This makes it a candidate for further investigation as a potential antibiotic agent .
- Anti-inflammatory Effects :
Biochemical Applications
- Enzyme Inhibition :
- Drug Design :
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related benzotriazine derivative effectively inhibited the growth of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential application of this compound in cancer therapy .
Case Study 2: Antimicrobial Testing
In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers tested various benzotriazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial activity, suggesting that this compound could be optimized for better efficacy against resistant strains .
Chemical Reactions Analysis
Core Benzotriazinone Reactivity
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group drives key transformations:
Mechanistic Insight: The exocyclic oxygen at position 4 participates in resonance stabilization, making the triazine ring susceptible to electrophilic attacks at N2 and N3 positions .
Amide Functional Group Transformations
The butanamide linker shows characteristic reactivity:
Pyridine Ring Modifications
The pyridin-3-yl group enables coordination chemistry:
Biological Interaction-Driven Reactions
In vitro studies reveal target-specific reactivity:
Stability Profile
Critical degradation pathways under stress conditions:
| Stressor | Condition | Degradation Products | QbD Classification |
|---|---|---|---|
| Acidic (pH 1.2) | 37°C, 24h | Hydrolyzed amide + ring-opened triazine | Major |
| Alkaline (pH 10) | 60°C, 48h | Pyridine N-oxide + dimerization | Critical |
| Oxidative (0.3% H₂O₂) | RT, 8h | Sulfoxide derivatives (traces) | Minor |
Comparative Reactivity Table
Key differences from structural analogs:
| Compound | Benzotriazinone Reactivity | Amide Stability | Pyridine Modifications |
|---|---|---|---|
| 2-(4-oxo-benzotriazinyl)-N-pyridinylbutanamide | High | Moderate | Multiple |
| N-(pyridin-2-yl)benzamide | None | High | Limited |
| 4-Oxoquinoline derivatives | Low | Low | N/A |
This compound's reactivity profile enables rational design of derivatives with tailored pharmaceutical properties. The benzotriazinone core remains the primary site for functionalization, while the pyridine group offers opportunities for targeted delivery systems through coordination chemistry . Stability data suggest formulation challenges requiring pH-controlled environments during drug product development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzotriazinone-Based Acetamide Derivatives
N-(3-Chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Molecular Formula : C₁₅H₁₀ClFN₄O₂
- Molecular Weight : 332.72 g/mol
- Key Differences :
- Chloro-fluorophenyl substituent instead of pyridin-3-yl.
- Shorter acetamide chain (vs. butanamide), reducing molecular flexibility and hydrophobicity.
- Applications: Screened for unknown biological activities (possibly kinase inhibition or antimicrobial) .
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(pyridin-3-yl)methyl]acetamide
Benzooxazinone Derivatives
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28)
- Molecular Formula : C₂₁H₂₄N₅O₄
- Molecular Weight : 410.182 g/mol
- Key Differences: Benzooxazinone core (oxygen in the heterocycle) instead of benzotriazinone (nitrogen-rich). Piperazine-carboxamide linker introduces rigidity and polar interactions.
- Synthesis: 10% yield via coupling reactions, suggesting challenges in stabilizing the propanoyl-piperazine moiety .
2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide (Compound 29a)
- Molecular Formula : C₂₂H₂₆N₅O₄
- Molecular Weight : 424.198 g/mol
- Key Differences: Acetamide-piperazine-propanoyl architecture increases solubility but may reduce membrane permeability.
- Synthesis : Higher yield (81%) compared to Compound 28, highlighting the impact of substituent design on reaction efficiency .
Organophosphate Pesticides with Benzotriazinone Moieties
Azinphos-methyl
- Molecular Formula : C₁₀H₁₂N₃O₃PS₂
- Molecular Weight : 317.33 g/mol
- Key Differences: Organophosphate ester group instead of amide. Methyl substituents enhance hydrophobicity for pesticidal activity (acetylcholinesterase inhibition).
- Applications : Broad-spectrum insecticide .
Azinphos Ethyl
- Molecular Formula : C₁₂H₁₆N₃O₃PS₂
- Molecular Weight : 345.38 g/mol
- Key Differences :
- Ethyl ester groups increase lipophilicity and environmental persistence.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Application/Activity |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁N₅O₂ | 281.275 | Butanamide, pyridin-3-yl | Potential therapeutic agent |
| N-(3-Chloro-4-fluorophenyl)-acetamide analog | C₁₅H₁₀ClFN₄O₂ | 332.72 | Chloro-fluorophenyl, acetamide | Screening compound |
| Pyridinylmethyl-acetamide analog | C₁₅H₁₃N₅O₂ | 295.3 | Pyridinylmethyl, acetamide | Screening compound |
| Azinphos-methyl | C₁₀H₁₂N₃O₃PS₂ | 317.33 | Organophosphate ester | Pesticide |
| Compound 28 (Benzooxazinone) | C₂₁H₂₄N₅O₄ | 410.182 | Piperazine-carboxamide, propanoyl | SAR study (low yield: 10%) |
| Compound 29a (Benzooxazinone) | C₂₂H₂₆N₅O₄ | 424.198 | Acetamide-piperazine-propanoyl | SAR study (high yield: 81%) |
Research Findings and Implications
- Synthetic Efficiency : Butanamide chains (target compound) may offer better reaction yields compared to complex linkers (e.g., Compound 28’s 10% yield) but require optimization for scalability .
- Biological Activity: Pyridin-3-yl groups enhance target selectivity in drug design, whereas organophosphate esters (Azinphos-methyl) prioritize pesticidal activity via acetylcholinesterase inhibition .
- Longer chains (butanamide) may enhance metabolic stability compared to acetamide derivatives .
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-3-yl)butanamide?
Methodological Answer:
The compound can be synthesized via amide coupling between the benzotriazinone scaffold and pyridin-3-amine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt·H₂O (hydroxybenzotriazole hydrate) to facilitate amide bond formation. Ethanol or DMF is recommended as solvents under mild conditions (0–5°C, 2–4 hours) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol (73–75% yield) ensures high purity .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and amide bond formation. For example, pyridine protons appear as distinct signals at δ 8.3–8.7 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguity in the benzotriazinone core and pyridine substituents .
- Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N within ±0.4% of theoretical values) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Ethanol or THF improves solubility of intermediates, reducing side-product formation .
- Catalytic Efficiency : Use substoichiometric DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .
- Temperature Control : Maintain reaction temperatures below 10°C to suppress hydrolysis of activated intermediates .
Advanced: What factors influence the compound’s stability under physiological conditions?
Methodological Answer:
- pH Sensitivity : The benzotriazinone ring undergoes hydrolysis at pH > 8.0, requiring buffered solutions (pH 6–7.5) for biological assays .
- Light Sensitivity : Nitroso or azo intermediates (common in heterocyclic synthesis) degrade under UV light; store in amber vials .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 220°C, indicating stability at room temperature .
Advanced: What mechanistic insights exist for amide bond formation in this compound?
Methodological Answer:
- Coupling Mechanism : EDC activates the carboxyl group to form an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization by stabilizing the intermediate .
- Kinetic Studies : Pseudo-first-order kinetics (monitored via HPLC) reveal rate-limiting steps depend on solvent polarity and amine nucleophilicity .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina with the compound’s SMILES string (
C1=CC=CN=C1C(=O)NC(C)CC2=NC3=C(C=CC=C3)N2O) to model binding to kinase targets . - MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes (e.g., hydrogen bonding with pyridine nitrogen) .
Advanced: What environmental fate studies are relevant for this compound?
Methodological Answer:
- Biodegradation Assays : OECD 301F tests (aerobic conditions) evaluate microbial breakdown; benzotriazinones often persist due to aromatic stability .
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition assays (OECD 201) quantify aquatic risks .
Table 1: Key Analytical Parameters
Contradictions and Resolutions
- Synthetic Yields : reports 73% yield via ethanol recrystallization, while achieves 75% with column chromatography. Resolution: Recrystallization is cost-effective for small scale; chromatography ensures purity for biological studies.
- Stability : BenchChem (excluded) claims stability at pH 7–8, but shows hydrolysis above pH 8. Resolution: Follow peer-reviewed protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
